molecular formula C3H2BrN3O2 B051901 4-Brom-2-nitro-1H-Imidazol CAS No. 121816-84-0

4-Brom-2-nitro-1H-Imidazol

Katalognummer: B051901
CAS-Nummer: 121816-84-0
Molekulargewicht: 191.97 g/mol
InChI-Schlüssel: MRIWERSFZMOJRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-nitro-1H-imidazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and nitro groups in 4-bromo-2-nitro-1H-imidazole makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Bromo-2-nitro-1H-imidazole exhibits a range of biological activities due to its structural resemblance to naturally occurring imidazoles. Key areas of interest include:

  • Antimicrobial Activity : Nitroimidazole derivatives are well-known for their effectiveness against anaerobic bacteria and parasites. 4-Bromo-2-nitro-1H-imidazole may serve as a scaffold for developing new antimicrobial agents .
  • Hypoxia-Selective Prodrugs : This compound has been explored for its potential use in creating hypoxia-selective prodrugs that become activated in low oxygen environments typical of solid tumors. Such properties make it a candidate for cancer therapy.

Antitubercular Activity

Research has demonstrated that nitroimidazoles, including derivatives like 4-bromo-2-nitro-1H-imidazole, show promising activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this class have been evaluated for their efficacy in preclinical models, showing no cross-resistance with existing TB drugs, making them viable candidates for further development .

Radiosensitization

In studies related to cancer treatment, compounds similar to 4-bromo-2-nitro-1H-imidazole have been investigated as radiosensitizers. These compounds enhance the effectiveness of radiation therapy by selectively targeting hypoxic tumor cells, which are often resistant to conventional treatments .

Potential Applications

Application AreaDescription
Cancer Treatment Development of hypoxia-selective prodrugs for enhanced drug activation in tumor environments.
Antimicrobial Agents Serving as a scaffold for new drugs targeting anaerobic bacteria and protozoan infections.
Radiosensitizers Enhancing the efficacy of radiation therapy in treating resistant tumors.
Pharmaceutical Research Investigating structure-activity relationships to optimize biological activity against pathogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-nitro-1H-imidazole typically involves the bromination of 2-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This method is known for its safety, ease of scale-up, and high yield.

Industrial Production Methods: Industrial production of 4-bromo-2-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the bromine atom.

    Reduction: The major product is 4-amino-2-nitro-1H-imidazole.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-nitro-1H-imidazole
  • 4-Chloro-2-nitro-1H-imidazole
  • 4-Bromo-5-nitro-1H-imidazole

Comparison: 4-Bromo-2-nitro-1H-imidazole is unique due to the specific positioning of the bromine and nitro groups on the imidazole ring. This positioning influences its reactivity and biological activity. Compared to 2-bromo-4-nitro-1H-imidazole, the 4-bromo isomer may exhibit different binding affinities and reactivity patterns due to steric and electronic effects. Similarly, the presence of a bromine atom instead of a chlorine atom (as in 4-chloro-2-nitro-1H-imidazole) can lead to differences in halogen bonding and overall chemical behavior.

Biologische Aktivität

4-Bromo-2-nitro-1H-imidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and various applications in scientific research and medicine.

Chemical Structure and Properties

4-Bromo-2-nitro-1H-imidazole features a bromine atom and a nitro group attached to an imidazole ring. This specific arrangement influences its reactivity and biological properties, making it a compound of interest in medicinal chemistry.

Target of Action

The compound acts primarily through the imidazole moiety, which is integral to many biological processes. Imidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antibacterial
  • Antimycobacterial
  • Antitumor
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral
  • Antioxidant .

Mode of Action

The biological activity of 4-bromo-2-nitro-1H-imidazole can be attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its cytotoxic effects against cancer cells. Additionally, the bromine atom may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Biochemical Pathways

Imidazole derivatives, including 4-bromo-2-nitro-1H-imidazole, are involved in several biochemical pathways. They can modulate enzyme activities and affect cellular signaling pathways related to inflammation and apoptosis. The presence of the nitro group is crucial for the compound's antitubercular activity, as it influences intracellular mechanisms that lead to bacterial cell death .

Antimicrobial Activity

Research has demonstrated that 4-bromo-2-nitro-1H-imidazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bromo-2-nitro-1H-imidazoleStaphylococcus aureus20 μM
4-Bromo-2-nitro-1H-imidazolePseudomonas aeruginosa30 μM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that 4-bromo-2-nitro-1H-imidazole possesses anticancer properties. The compound has been shown to enhance radiosensitivity in hypoxic tumor cells, which is critical for improving the efficacy of radiotherapy. For instance, a sensitizer enhancement ratio (SER) of 1.65 was observed at a concentration of 1 mM in studies involving Chinese hamster V79 cells .

Study on Tumor Imaging

A notable study investigated the use of 4-bromo-2-nitro-1H-imidazole as a radiotracer for tumor imaging. In vivo experiments conducted on rodents demonstrated that the compound exhibited favorable tumor-to-blood ratios, making it a potential candidate for positron emission tomography (PET) imaging of hypoxic tissues . The biodistribution studies revealed:

Time Post-InjectionTumor-to-Blood RatioTumor Uptake (% dose/g)
30 minutes0.777 ± 0.0532.4
60 minutes-2.1

These results highlight the compound's utility in cancer diagnostics .

Eigenschaften

IUPAC Name

5-bromo-2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWERSFZMOJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559321
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121816-84-0
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.